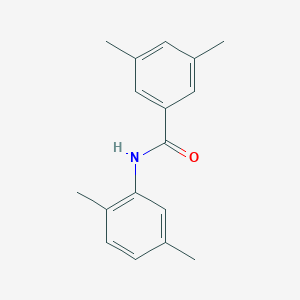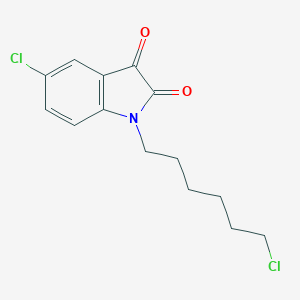
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione, also known as MXE, is a dissociative drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has been studied for its potential therapeutic applications in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its analgesic properties and as a potential treatment for substance abuse disorders.
Wirkmechanismus
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the action of glutamate, a neurotransmitter involved in learning and memory. This results in a dissociative state, where the user experiences a disconnection from their surroundings and themselves.
Biochemical and Physiological Effects:
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It also has analgesic properties, which are believed to be mediated by its action on the NMDA receptor. However, 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione can also cause adverse effects such as hallucinations, paranoia, and delusions.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has advantages in lab experiments due to its high potency and selectivity for the NMDA receptor. However, its recreational use and potential for abuse may limit its usefulness in research.
Zukünftige Richtungen
Future research on 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione could focus on its potential therapeutic applications, particularly in treating depression, anxiety, and PTSD. It could also investigate the underlying mechanisms of its analgesic effects and its potential as a treatment for substance abuse disorders. Additionally, further studies could explore the safety and efficacy of 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione compared to other dissociative drugs.
In conclusion, 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione is a dissociative drug that has been studied for its potential therapeutic applications. Its mechanism of action involves blocking the NMDA receptor, resulting in a dissociative state. While it has advantages in lab experiments, its recreational use and potential for abuse may limit its usefulness in research. Future research could focus on its potential therapeutic applications, underlying mechanisms, and safety and efficacy compared to other dissociative drugs.
Synthesemethoden
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione can be synthesized through a multi-step process starting with 3-methoxyphenylacetic acid and 2-bromo-4,5-dimethoxybenzaldehyde. The intermediate product is then reacted with 6-chlorohexanoyl chloride and 5-chloroindole-2,3-dione to yield 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione. The final product is purified through recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
416899-94-0 |
|---|---|
Molekularformel |
C14H15Cl2NO2 |
Molekulargewicht |
300.2 g/mol |
IUPAC-Name |
5-chloro-1-(6-chlorohexyl)indole-2,3-dione |
InChI |
InChI=1S/C14H15Cl2NO2/c15-7-3-1-2-4-8-17-12-6-5-10(16)9-11(12)13(18)14(17)19/h5-6,9H,1-4,7-8H2 |
InChI-Schlüssel |
UOELVYJPLXVOHQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCCl |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



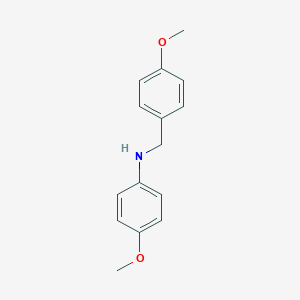
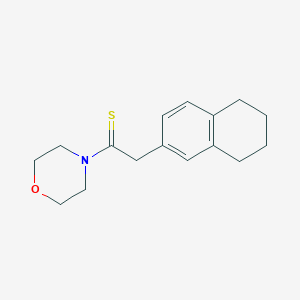
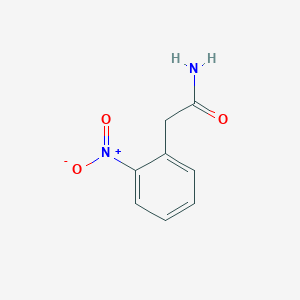

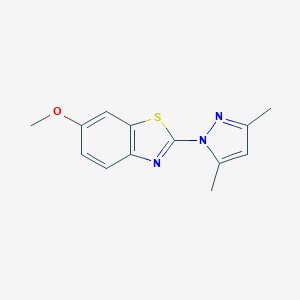
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

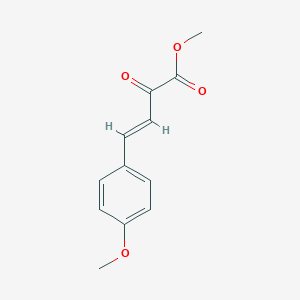
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
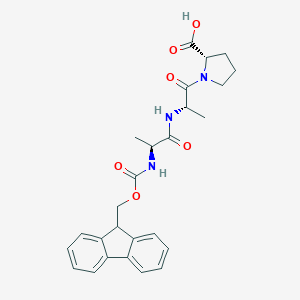
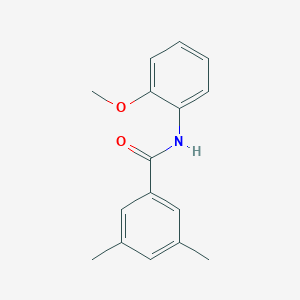
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
